BE“GHE Foundational & Exploratory

Check Availability & Pricing

Comprehensive Technical Guide: 4-(2-
Aminophenyl)-1-phenethylpiperidine

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest |

4-(2-Aminophenyl)-1-
Compound Name:

phenethylpiperidine
CAS No.: 889942-31-8
Cat. No.: B1604000

Get Quote

Executive Summary

4-(2-Aminophenyl)-1-phenethylpiperidine (CAS: 889942-31-8) is a specialized bifunctional
building block utilized extensively in proteomics research, medicinal chemistry, and the
synthesis of complex nitrogenous heterocycles|[1]. Featuring a basic piperidine core, a lipophilic
phenethyl moiety, and an ortho-substituted aniline ring, this molecule serves as a versatile
precursor for drug development. This whitepaper provides an in-depth analysis of its
physicochemical properties and outlines a robust, self-validating de novo synthetic pathway.

Physicochemical Profiling & Structural Analysis

The molecular architecture of 2-[1-(2-phenylethyl)piperidin-4-yl]aniline[2] is defined by the
chemical formula Ci19H24N2. The spatial arrangement of the primary amine at the ortho-position
of the phenyl ring provides a highly reactive nucleophilic handle, making it an ideal substrate
for subsequent cyclization reactions (e.g., forming benzimidazoles or indoles)[3]. The phenethyl
group enhances the overall lipophilicity of the molecule, a critical parameter for crossing the
blood-brain barrier (BBB) in neuropharmacological applications.
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ble 1: Ouantitative Physicochemical

Property Value

IUPAC Name 2-[1-(2-phenylethyl)piperidin-4-yl]aniline
CAS Registry Number 889942-31-8

Molecular Formula C19H24N2

Molecular Weight 280.415 g/mol

Monoisotopic Mass 280.1939 Da

Topological Polar Surface Area (TPSA) ~29.3 A2

Hydrogen Bond Donors 1 (Primary Amine)

Hydrogen Bond Acceptors 2

Rotatable Bonds 4

De Novo Synthesis & Mechanistic Pathways

The synthesis of 4-(2-Aminophenyl)-1-phenethylpiperidine relies on the strategic
functionalization of the piperidine C4 position. The most efficient and high-yielding route
involves the conversion of a piperidone to an enol triflate, followed by a palladium-catalyzed
Suzuki-Miyaura cross-coupling and a global catalytic hydrogenation.

Synthetic workflow for 4-(2-Aminophenyl)-1-phenethylpiperidine via Suzuki coupling &
hydrogenation.

Protocol 1: Enolization and Triflation

Objective: Activate the C4 position of the piperidine ring for cross-coupling.

e Preparation: Dissolve 1-phenethylpiperidin-4-one (1.0 eq) in anhydrous dichloromethane
(DCM) under an inert argon atmosphere. Cool the reaction vessel to -78°C.

o Enolization: Add N,N-diisopropylethylamine (DIPEA, 1.5 eq) dropwise.
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o Causality: DIPEA is a sterically hindered, non-nucleophilic base. It selectively
deprotonates the kinetically favored alpha-carbon to form the enolate without acting as a
competing nucleophile against the highly reactive triflating agent.

« Triflation: Slowly introduce trifluoromethanesulfonic anhydride (Tf20, 1.2 eq).

o Causality: Tf20 traps the transient enolate, converting the ketone into a vinyl triflate (1-
phenethyl-1,2,3,6-tetrahydropyridin-4-yl triflate). This pseudohalide is highly reactive
toward oxidative addition by Pd(0)[3].

o Self-Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using
Hexanes/EtOAc (4:1). The reaction is complete when the UV-inactive ketone starting
material (which stains with KMnOa) is entirely replaced by a new, less polar, UV-active spot
corresponding to the enol triflate.

o Workup: Quench with saturated agueous NaHCOs at -78°C, warm to room temperature,
extract with DCM, dry over MgSOa4, and concentrate under reduced pressure.

Protocol 2: Suzuki-Miyaura Cross-Coupling

Objective: Form the C-C bond between the piperidine core and the aniline precursor.

» Preparation: Combine the enol triflate (1.0 eq), 2-nitrophenylboronic acid (1.2 eq), and
K2COs (3.0 eq) in a thoroughly degassed mixture of 1,4-dioxane and water (4:1 v/v).

o Catalysis: Add tetrakis(triphenylphosphine)palladium(0)[Pd(PPhs)4] (0.05 eq).

o Causality: The Pd(0) catalyst initiates the catalytic cycle via oxidative addition into the C-
OTf bond. The aqueous base (K2COs) activates the boronic acid to form a reactive
boronate complex, facilitating transmetallation. Subsequent reductive elimination yields
the coupled product, 1-phenethyl-4-(2-nitrophenyl)-1,2,3,6-tetrahydropyridine[3],.

o Reaction: Heat the mixture to 80°C for 12 hours.

o Self-Validation Checkpoint: The reaction mixture will transition from a pale yellow suspension
to a dark brown/black mixture as the Pd catalyst turns over and eventually aggregates into
palladium black. LC-MS of an aliquot should confirm the disappearance of the triflate and the
appearance of the [M+H]* peak at m/z 309.2.
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o Workup: Filter through a Celite pad to remove palladium particulates, extract with ethyl
acetate, wash with brine, and purify via flash column chromatography.

Protocol 3: Global Catalytic Hydrogenation

Objective: Simultaneously reduce the tetrahydropyridine double bond and the nitro group.
» Preparation: Dissolve the coupled intermediate in anhydrous methanol.
o Catalysis: Add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight).

o Causality: Pd/C serves a dual, atom-economical purpose. Under a hydrogen atmosphere,
it catalyzes the reduction of both the alkene (yielding the saturated piperidine) and the
nitro group (yielding the primary amine). This global reduction eliminates the need for a
tedious two-step deprotection/reduction sequence.

e Reaction: Stir the suspension vigorously under a hydrogen atmosphere (50 psi) at room
temperature for 6 hours.

o Self-Validation Checkpoint: Hydrogen gas uptake will cease when the reaction is complete.
Visually, the reduction of the bright yellow nitroaromatic intermediate to the colorless aniline
derivative provides a clear macroscopic cue of reaction progression.

o Workup: Filter the catalyst through a Celite pad (Caution: Pd/C is pyrophoric when dry) and
concentrate the filtrate in vacuo to yield the target compound, 4-(2-Aminophenyl)-1-
phenethylpiperidine.

Analytical Characterization (LC-MS & NMR)

To ensure trustworthiness and verify the structural integrity of the synthesized 4-(2-
Aminophenyl)-1-phenethylpiperidine, the following analytical signatures must be confirmed:

e LC-MS (ESI+): The mass spectrum will exhibit a dominant pseudomolecular ion [M+H]* at
m/z 281.2, confirming the molecular weight of 280.415 g/mol [1].

e 'H NMR (400 MHz, CDCls):
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o Aromatic Region: A multiplet at 7.15-7.35 ppm (5H) corresponding to the phenethyl
aromatic protons, and a distinct set of signals at 6.60—7.05 ppm (4H) for the ortho-
substituted aniline ring.

o Amine Protons: A broad singlet at ~3.60 ppm (2H, -NHz), which will disappear upon D20
exchange.

o Aliphatic Region: Complex multiplets between 1.60 and 3.10 ppm corresponding to the
piperidine ring and the phenethyl aliphatic chain.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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